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This technical guide provides a comprehensive overview of the binding site of the squaramide-
based antagonist, SQA1, on the C-C chemokine receptor type 6 (CCR6). CCR6 is a G protein-
coupled receptor (GPCR) that plays a pivotal role in immune cell trafficking and is implicated in
various autoimmune and inflammatory diseases.[1][2][3] Understanding the molecular
interactions between small molecule antagonists like SQA1 and CCR6 is crucial for the
development of novel therapeutics targeting this receptor.

The SQA1 Binding Pocket: An Intracellular Allosteric
Site

Recent cryo-electron microscopy (cryo-EM) studies have revealed that SQA1 binds to a novel
intracellular allosteric pocket on the CCR6 receptor.[4][5] This is in contrast to the binding of its
natural ligand, CCL20, which interacts with the extracellular domain of the receptor.[6][7][8] The

SQA1 binding site is located within the transmembrane (TM) bundle, overlapping with the
canonical G protein-binding site.[1][4]

The binding of SQA1 stabilizes an inactive conformation of CCR6, thereby preventing the
conformational changes required for G protein coupling and subsequent downstream signaling.
[4] This mechanism of action classifies SQA1 as an allosteric antagonist.[4][9]
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The intracellular binding pocket for SQAL1 is formed by residues from transmembrane helices 1,
2, 3, 6, 7, and helix 8.[4] A key feature of this pocket is the presence of a glycine residue
(G3208.47) at the junction of TM7 and helix 8. The absence of a side chain at this position
creates a cavity that accommodates the squaramide core of SQA1.[4]

Key Interacting Residues and Quantitative Binding
Data

The interaction between SQA1 and CCRG6 is characterized by extensive polar contacts,
including salt bridges and hydrogen bonds. The squaramide-picolinamide core of SQA1 is
central to these interactions.[4]

Table 1: Key CCR6 Residues Involved in SQA1 Binding and Effects of Mutations

) ) Transmembrane Type of Interaction Effect of Mutation
Interacting Residue . . o
Helix with SQA1 on SQA1 Binding
Abolished upon
Ser792.37 T™M2 Hydrogen Bond

S792.37A mutation

Abolished upon

Thr812.39 T™M2 Hydrogen Bond )
T812.39L mutation
Salt Bridge with Abolished upon
Asp822.40 T™M2 _ _
squaramide NHs D822.40N mutation
Abolished upon
Arg1433.50 T™M3 Hydrogen Bond ]
R1433.50A mutation
_ _ Forms part of the Abolished upon
Gly3208.47 TM7-Helix 8 Linker o ]
binding pocket G3208.47V mutation
) Abolished upon
Lys3228.49 Helix 8 Hydrogen Bond

K3228.49A mutation

Table 2: Quantitative Binding and Inhibition Data for SQA1
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Parameter Value Experimental Context

Saturation binding on wild-type

KD ([3H]-SQAL bindin 250 + 22 nM
([3H]-SQ 9) CCR6

Inhibition of CCL20-mediated

IC50 (Chemotaxis Inhibition) 199 nM o
chemotaxis in human T-cells

Inhibition of CCL20-mediated

pIC50 (Chemotaxis Inhibition) 6.7+£0.8 o
chemotaxis in human T-cells

Experimental Protocols

The characterization of the SQA1 binding site on CCR6 involved several key experimental
techniques. Below are detailed methodologies for these experiments.

Cryo-Electron Microscopy (Cryo-EM)

Objective: To determine the high-resolution structure of the CCR6-SQA1 complex.
Methodology:

e Protein Expression and Purification: An engineered CCR6 construct with enhanced stability
(containing thermostabilizing mutations and a BRIL fusion) is expressed in insect cells.[4]
The receptor is purified using affinity chromatography.

o Complex Formation: The purified CCR6 is incubated with SQA1 and another allosteric
antagonist, OXM1, to form a ternary complex.[4] An anti-BRIL Fab and an anti-Fab nanobody
are added to serve as fiducial markers for cryo-EM analysis.[4]

o Grid Preparation and Data Collection: The complex solution is applied to cryo-EM grids,
vitrified in liquid ethane, and screened for ice quality. Data is collected on a high-end
transmission electron microscope.

¢ Image Processing and 3D Reconstruction: Movie frames are aligned and corrected for
beam-induced motion. Particles are picked, classified, and used to generate a 3D
reconstruction of the complex.
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» Model Building and Refinement: An initial model of the complex is fitted into the cryo-EM
density map and refined to produce the final high-resolution structure.

Radioligand Saturation Binding Assay

Objective: To determine the binding affinity (KD) of SQA1 to CCRE6.

Methodology:

Cell Culture and Membrane Preparation: Cells expressing wild-type or mutant CCR6 are
harvested, and cell membranes are prepared by homogenization and centrifugation.

e Binding Reaction: Membranes are incubated with increasing concentrations of radiolabeled
SQA1 (e.g., [3H]-SQAL) in a suitable binding buffer.

o Separation of Bound and Free Ligand: The binding reaction is terminated by rapid filtration
through glass fiber filters, which retain the membrane-bound radioligand.

e Quantification: The amount of radioactivity on the filters is measured using liquid scintillation
counting.

» Data Analysis: Non-specific binding is determined in the presence of a high concentration of
unlabeled SQA1. Specific binding is calculated by subtracting non-specific from total binding.
The KD is determined by fitting the specific binding data to a one-site binding model using
non-linear regression.[4]

T-Cell Chemotaxis Assay

Objective: To assess the inhibitory effect of SQA1 on CCL20-induced cell migration.
Methodology:

e Cell Isolation: Primary human T-cells expressing endogenous CCR6 are isolated from
peripheral blood.

e Assay Setup: A multi-well chemotaxis chamber with a porous membrane separating the
upper and lower wells is used.
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o Treatment: T-cells are pre-incubated with varying concentrations of SQA1.

» Migration: The treated cells are placed in the upper wells, and a solution containing the
chemoattractant CCL20 is placed in the lower wells. The plate is incubated to allow cell
migration.

e Quantification: The number of cells that have migrated to the lower wells is quantified, for
example, by flow cytometry.

» Data Analysis: The percentage of inhibition of migration at each SQA1 concentration is
calculated relative to the control (no SQA1). The IC50 value is determined by fitting the
dose-response curve.[4]

Visualizations
SQA1-CCRG6 Interaction Diagram

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b12366892?utm_src=pdf-body
https://www.benchchem.com/product/b12366892?utm_src=pdf-body
https://www.benchchem.com/product/b12366892?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/2024.04.05.588354v1.full-text
https://www.benchchem.com/product/b12366892?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

CCRG6 Receptor (Intracellular View)

Interacting Residues

Helix 8

Asp82

HiBond

Salt Bridge

HiBond

(D
@
O
©
@
D

Bond

SQAL |

¢

H-Bond

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Extracellular

CCL20

Binds

Cell Membrane

\
Activates ,’ Inhibits Activation \\Binds (Intracellular)
L \

,’intracellular

Downstream Signaling
(e.g., ERK activation)

\ Cell Migration /

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Structural Characterization Biochemical & Functional Assays

Gég%rz?tae): ﬁﬁ;ﬁiﬁg Gite-Directed Mutagenesis)

. o Radioligand Binding
Functional Inhibition Data ((K d determination)

CCR6 Expression
& Purification

Complex Formation
(CCR6 + SQAL)

Cryo-EM &
3D Reconstruction

Quantitative Binding Data

High-Resolution Structure

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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